
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
The compound 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a derivative of pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is substituted with tert-butyl and ethyl groups, which are known to influence the steric and electronic properties of the molecule. The presence of dimethyl groups on the pyrrole ring further contributes to the compound's unique chemical behavior.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the one , often involves selective cyclization and functional group transformations. For instance, a related compound, 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, is synthesized through a four-step process that includes selective cyclization controlled by lithium coordination and steric hindrance from the tert-butyl ester . This method avoids the need for column chromatography purification, indicating a high selectivity in the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of bulky substituents like tert-butyl groups. These groups can induce steric hindrance and influence the overall molecular conformation. For example, in the synthesis of a chiral bipyrrole, the tert-butyl groups cause restricted rotation about the bipyrrole bond, resulting in diastereotopic hydrogens in the NMR spectrum and a significant twist out of coplanarity between the pyrrole rings . This suggests that the tert-butyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would also impact its molecular conformation and possibly its reactivity.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions, often facilitated by the presence of functional groups that can act as reaction sites. For example, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared using organocatalysis, which involves the reaction of Boc-tetramic acid with benzylidenemalononitrile . This indicates that the tert-butyl group can coexist with other reactive functionalities without interfering with the reaction, which could be relevant for the chemical behavior of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. Bulky groups like tert-butyl can affect the compound's solubility, boiling point, and melting point. The crystal structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, reveals specific space group information and density, which are crucial for understanding the physical properties of these molecules . The presence of tert-butyl and ethyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would likely result in similar physical characteristics, such as a high degree of crystallinity and specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Environmental Impact and Removal Techniques
- Environmental Behavior of Ethers: A study reviewed the environmental behavior and fate of methyl tert‐butyl ether (MTBE), an ether similar in functional groups to the compound . The study found that ethers like MTBE have high water solubility and low sorption to subsurface solids, indicating potential for extensive environmental dispersion and resistance to biodegradation in groundwater, highlighting the need for effective environmental management strategies (Squillace et al., 1997).
Synthetic Applications and Materials Science
- Supramolecular Capsules: Research into calixpyrrole derivatives, structurally related to pyrrole-based compounds, has shown their potential in the self-assembly of supramolecular capsules. These findings suggest applications in materials science, particularly in creating molecular containers with specific chemical functionalities (Ballester, 2011).
Environmental Remediation Techniques
- Decomposition of Ethers: A study focused on the decomposition of MTBE, an ether, by adding hydrogen in a cold plasma reactor demonstrates advanced methods for remediating ether pollutants. This suggests potential approaches for decomposing similar compounds through advanced oxidation processes (Hsieh et al., 2011).
Chemical Synthesis and Industrial Applications
- Synthetic Routes: A review of synthetic routes for vandetanib, which involves intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, showcases the complexity and versatility of modern organic synthesis, providing insights into industrial-scale production of complex molecules (Mi, 2015).
Analytical and Environmental Chemistry
- Analytical Methods for Phthalates: A comprehensive review on the analysis of phthalate esters in food and packaging materials emphasizes the importance of analytical chemistry in monitoring and controlling the presence of potentially hazardous compounds in consumer goods (Harunarashid et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJFSNESZDOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402201 | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
86770-31-2 | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the significance of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in the synthesis of sunitinib malate?
A: 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate serves as a crucial starting material in the synthesis of sunitinib malate. The paper describes its use in a multi-step synthesis route []. It undergoes decarboxylation, Vilsmeier formylation, and hydrolysis to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the final steps of sunitinib synthesis [].
Q2: Are there alternative synthesis routes for sunitinib malate that do not involve 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate?
A: While the provided research focuses on a specific synthetic route utilizing 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate [], exploring alternative synthetic pathways for sunitinib malate is an active area of research in organic chemistry. These explorations aim to optimize reaction efficiency, cost-effectiveness, and environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
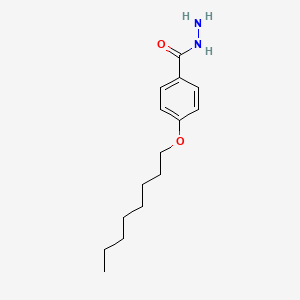
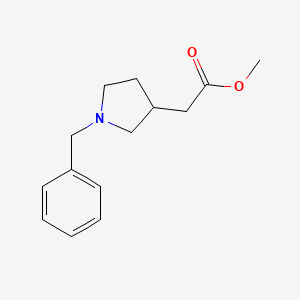

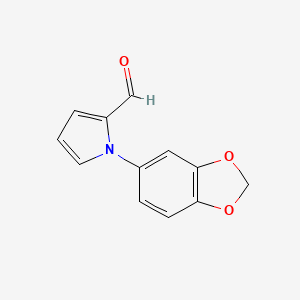
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
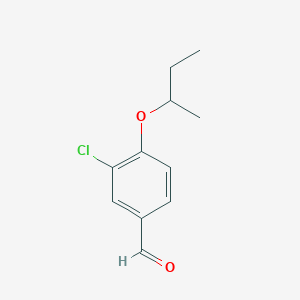

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
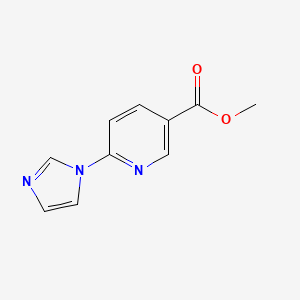
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)